molecular formula C21H19F2NO4 B2422269 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid CAS No. 2253632-16-3

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid

Cat. No.: B2422269
CAS No.: 2253632-16-3
M. Wt: 387.383
InChI Key: XKRAFFIPIKIDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a difluoropiperidine carboxylic acid moiety. The Fmoc group is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected piperidine derivative. One common method involves the reaction of 9-fluorenylmethanol with phosgene to produce fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This intermediate is then reacted with the appropriate piperidine derivative under basic conditions to yield the desired Fmoc-protected compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include piperidine, DMF, and various coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (diisopropylcarbodiimide).

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid can be compared to other Fmoc-protected amino acids and derivatives:

The uniqueness of this compound lies in its difluorinated piperidine ring, which can impart different chemical properties and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c22-21(23)9-13(19(25)26)10-24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRAFFIPIKIDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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